![molecular formula C15H15ClN4O2 B11191400 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide](/img/structure/B11191400.png)
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
4-Chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is an organic compound belonging to the class of 4-halobenzoic acids and derivatives It is characterized by the presence of a chloro group at the 4-position of the benzene ring, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and morpholine, under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the benzene ring through a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the benzene ring through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring, using reagents like hydrogen peroxide or sodium borohydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, acetonitrile), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
4-Chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl
Uniqueness
4-Chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide is unique due to its specific structural features, such as the combination of a chloro-substituted benzene ring, a morpholine ring, and a pyrimidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H15ClN4O2 |
---|---|
Molecular Weight |
318.76 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-3-1-11(2-4-12)14(21)19-13-9-17-15(18-10-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
InChI Key |
RWBNJCULYXMUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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